

Technical Guide: GSK-269984A (CAS Number: 892664-04-9)

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Compound of Interest		
Compound Name:	GSK-269984A	
Cat. No.:	B1672374	Get Quote

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Introduction

GSK-269984A is a potent and selective antagonist of the Prostaglandin E2 Receptor 1 (EP1). [1][2] Developed by GlaxoSmithKline, this small molecule has been investigated for its potential therapeutic application in the treatment of inflammatory pain.[3] The EP1 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological and pathological processes, including pain and inflammation. This document provides a comprehensive technical overview of **GSK-269984A**, summarizing its pharmacological properties, experimental protocols, and mechanism of action.

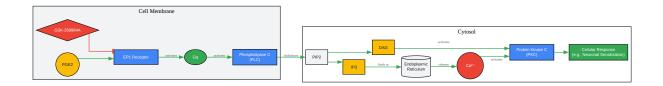
Chemical Properties

Property	Value
CAS Number	892664-04-9
Molecular Formula	C20H13Cl2FNNaO3
Molecular Weight	428.22 g/mol
IUPAC Name	Sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate



Mechanism of Action and Signaling Pathway

GSK-269984A functions as a competitive antagonist at the human EP1 receptor.[4][5] The EP1 receptor is activated by its endogenous ligand, prostaglandin E2 (PGE2), which is a key mediator of inflammation and pain.[6] Upon activation by PGE2, the EP1 receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with EP1 activation, such as neuronal sensitization and pain perception. **GSK-269984A** blocks this cascade by preventing the binding of PGE2 to the EP1 receptor.



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Caption: EP1 Receptor Signaling Pathway and Inhibition by GSK-269984A.

Pharmacological Data In Vitro Activity

The in vitro antagonist activity of **GSK-269984A** at the human EP1 receptor has been determined using a radioligand binding assay.[4][5]



Parameter	Value	Description
pIC50	7.9	The negative logarithm of the molar concentration of GSK-269984A that inhibits 50% of the specific binding of [³H]-PGE2 to the human EP1 receptor.
pA ₂	8.1 ± 0.3	A measure of the potency of a competitive antagonist, derived from Schild analysis.

In Vivo Efficacy

The analgesic efficacy of **GSK-269984A** has been demonstrated in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[4][5]

Parameter	Value	Route of Administration	Animal Model
ED50	2.6 mg/kg	Oral (p.o.)	Rat (CFA-induced inflammatory pain)

Human Pharmacokinetics

A human microdose study was conducted to evaluate the pharmacokinetic profile of **GSK-269984A** in healthy volunteers.[7]



Parameter	Intravenous (100 μg)	Oral (100 µg)
C _{max} (ng/mL)	3.2	1.8
AUC₀-∞ (ng·h/mL)	10.2	9.8
Clearance (CL) (L/h)	9.8	-
Volume of Distribution (Vss) (L)	62.8	-
Terminal Half-life (t1/2) (h)	8.2	9.9
Absolute Oral Bioavailability (%)	-	95%

Selectivity Profile

GSK-269984A has been shown to be selective for the EP1 receptor over other prostanoid receptors.[6]

Receptor	Selectivity vs. EP1
Other Prostaglandin Receptors	100- to 10,000-fold
Thromboxane A2 (TP) Receptor	Poor selectivity

Experimental Protocols In Vitro [³H]-PGE₂ Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **GSK-269984A** for the human EP1 receptor.[4][5]

- Cell Culture: Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor are cultured under standard conditions.
- Membrane Preparation: Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
- Binding Assay:



- Membranes are incubated with a fixed concentration of [3H]-PGE2 (the radioligand).
- Increasing concentrations of GSK-269984A (the competitor) are added to displace the radioligand.
- Non-specific binding is determined in the presence of a high concentration of unlabeled PGE₂.
- Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The
 mixture is then rapidly filtered through a glass fiber filter to separate bound from free
 radioligand.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of **GSK-269984A** that inhibits 50% of the specific binding of [³H]-PGE₂ (IC₅₀) is calculated. The pIC₅₀ is the negative logarithm of this value.

Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This in vivo model is used to assess the analgesic efficacy of GSK-269984A.[4][5]

- Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a rat is administered to induce a localized and persistent inflammation.
- Drug Administration: 23 hours after CFA injection, **GSK-269984A** is administered orally at various doses (e.g., 1, 3, and 10 mg/kg).
- Assessment of Hypersensitivity: One hour after drug administration, the reversal of thermal or mechanical hypersensitivity is measured.
 - Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured.



- Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von
 Frey filaments of increasing stiffness is determined.
- Data Analysis: The dose of GSK-269984A that produces a 50% reversal of hypersensitivity (ED₅₀) is calculated.

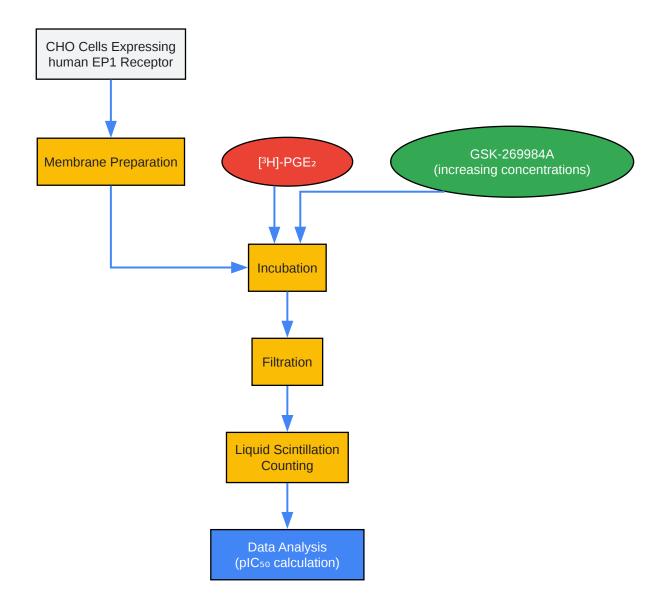
Human Microdose Study

This study evaluates the pharmacokinetics of **GSK-269984A** in humans.[7]

- Study Population: Healthy human volunteers are recruited.
- Dosing: A single microdose (100 μ g) of **GSK-269984A** is administered either intravenously (as an infusion) or orally (as a solution).
- Blood Sampling: Blood samples are collected at multiple time points before and up to 24 hours after dosing.
- Plasma Preparation: Plasma is separated from whole blood by centrifugation.
- Bioanalysis: The concentration of GSK-269984A in plasma samples is quantified using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters such as C_{max}, AUC, clearance,
 volume of distribution, and half-life are calculated from the plasma concentration-time data.

Mandatory Visualizations

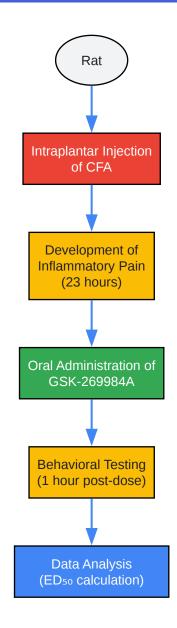




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Caption: Workflow for the In Vitro EP1 Receptor Binding Assay.





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Caption: Experimental Workflow for the Rat CFA Model of Inflammatory Pain.

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